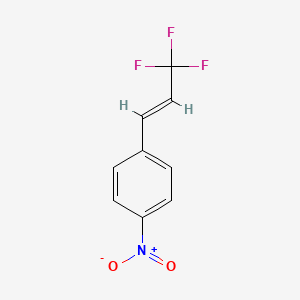
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene is an organic compound characterized by the presence of a nitrophenyl group and a trifluoropropene moiety
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethylated reagents under specific conditions. One common method includes the use of trifluoromethylated alkenes in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, the nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene can be compared with other similar compounds, such as:
4-Nitrophenyl chloroformate: Known for its use as a coupling reagent in organic synthesis.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
4-Nitrophenylhydrazine: Utilized in the preparation of hydrazone derivatives.
The uniqueness of this compound lies in its combination of a nitrophenyl group with a trifluoromethylated propene moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
1-nitro-4-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-5-7-1-3-8(4-2-7)13(14)15/h1-6H/b6-5+ |
InChI Key |
WGVJEEXBVPTTFU-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


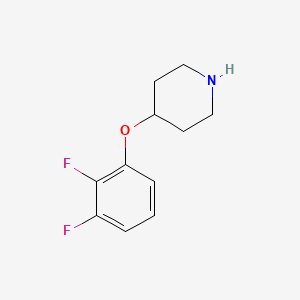

![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
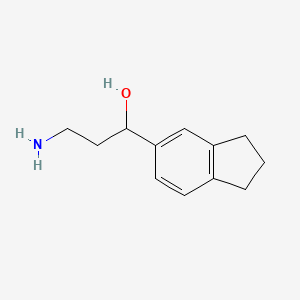
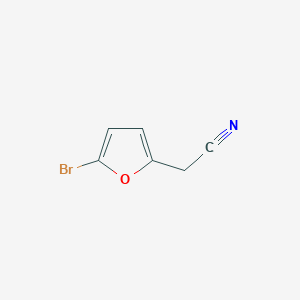
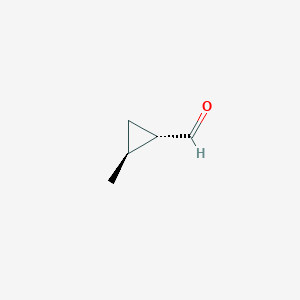
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
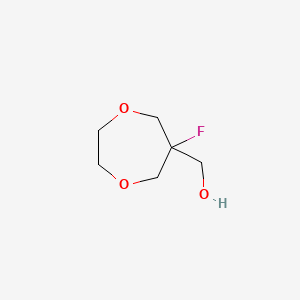
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
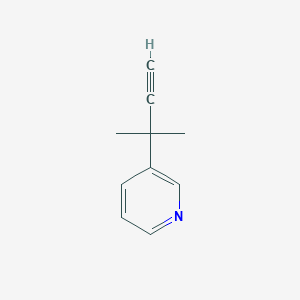


![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)

